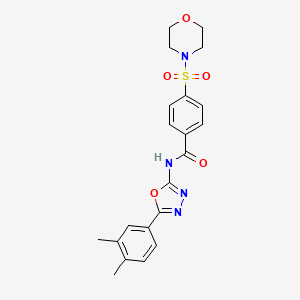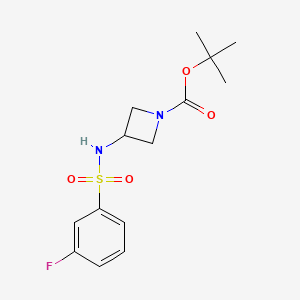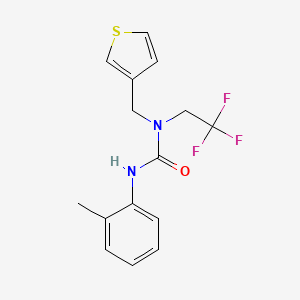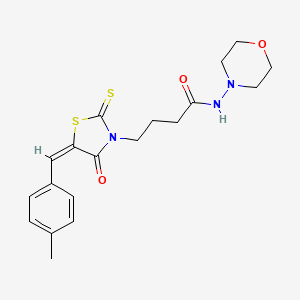
(E)-4-(5-(4-méthylbenzylidène)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a thioxothiazolidinone ring, a morpholine moiety, and a butanamide chain
Applications De Recherche Scientifique
(E)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent.
Material Science: It is explored for its use in the development of novel materials with unique electronic properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide typically involves multiple steps:
Formation of the Thioxothiazolidinone Ring: The initial step involves the synthesis of the thioxothiazolidinone ring. This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Benzylidene Group:
Attachment of the Morpholine Moiety: The morpholine moiety is introduced via nucleophilic substitution, where morpholine reacts with an appropriate intermediate.
Formation of the Butanamide Chain: The final step involves the formation of the butanamide chain through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Mécanisme D'action
The mechanism of action of (E)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E,5E)-2,5-Dibenzylidenecyclopentanone: This compound shares structural similarities with (E)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide, particularly in the presence of benzylidene groups.
Thiazolidinone Derivatives: Other thiazolidinone derivatives also exhibit similar chemical properties and biological activities.
Uniqueness
The uniqueness of (E)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
IUPAC Name |
4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-14-4-6-15(7-5-14)13-16-18(24)22(19(26)27-16)8-2-3-17(23)20-21-9-11-25-12-10-21/h4-7,13H,2-3,8-12H2,1H3,(H,20,23)/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITJBQXPIMOWFK-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2594710.png)
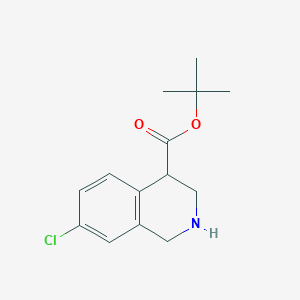
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2594713.png)
![5-(2-Ethoxyethyl)-8-(4-ethoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2594714.png)
![N-[4-({8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}sulfamoyl)phenyl]acetamide](/img/structure/B2594716.png)
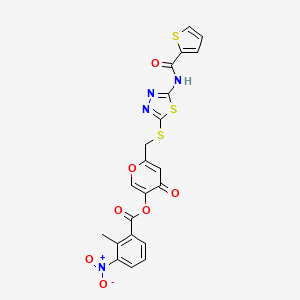
![(E)-3-(furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2594721.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2594722.png)
![2-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2594724.png)
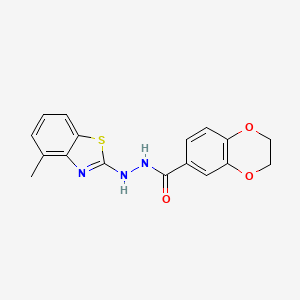
![2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide](/img/structure/B2594726.png)
